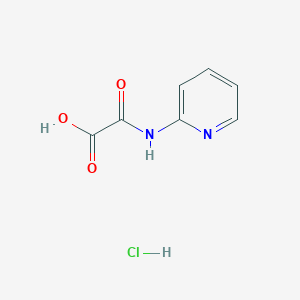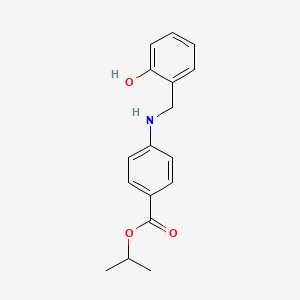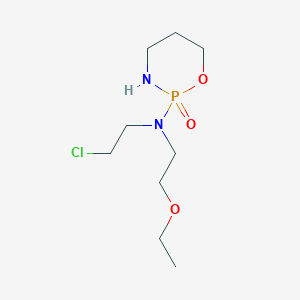
Rhamnetin 3-galactoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhamnetin 3-galactoside is a naturally occurring flavonoid glycoside. It is a derivative of rhamnetin, which is an O-methylated flavonol. This compound is found in various plants and fruits and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rhamnetin 3-galactoside typically involves the glycosylation of rhamnetin. One common method is the reaction of rhamnetin with galactose in the presence of an acid catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound can involve the extraction from natural sources such as fruits and vegetables. The extraction process includes solvent extraction, followed by chromatographic separation to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are often used to ensure the purity of the product .
化学反応の分析
Types of Reactions
Rhamnetin 3-galactoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties .
科学的研究の応用
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound has been shown to exhibit significant antioxidant and anti-inflammatory activities, making it a potential candidate for studying oxidative stress and inflammation-related diseases.
Medicine: Rhamnetin 3-galactoside has demonstrated anticancer properties in various in vitro and in vivo studies. It is being investigated for its potential use in cancer therapy.
Industry: The compound is used in the food and cosmetic industries for its antioxidant properties. .
作用機序
The mechanism of action of rhamnetin 3-galactoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons and hydrogen ions to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and nitric oxide synthase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
類似化合物との比較
Rhamnetin 3-galactoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Quercetin: A non-methoxylated flavonol with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonol with a different glycosylation pattern, exhibiting similar pharmacological activities.
Isorhamnetin: A methylated flavonol with similar antioxidant properties but different metabolic stability
特性
分子式 |
C22H22O12 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1 |
InChIキー |
PHEWILLIAJUBQE-UVHBULKNSA-N |
異性体SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
正規SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


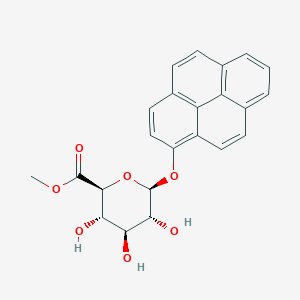
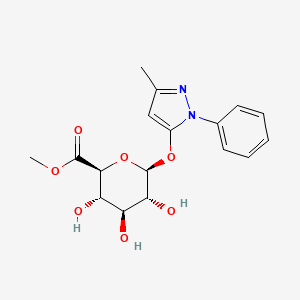
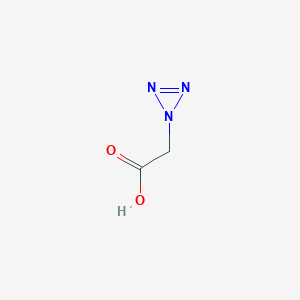
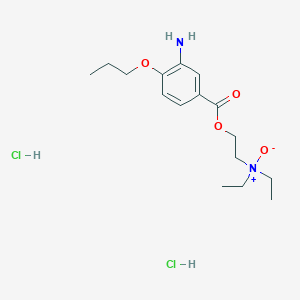
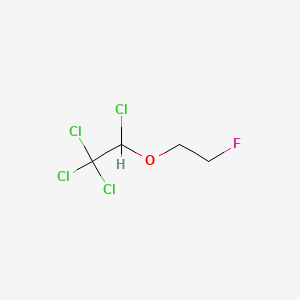
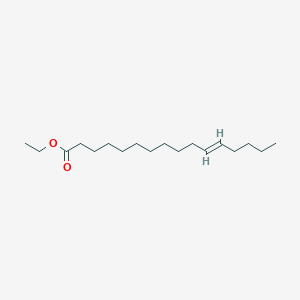
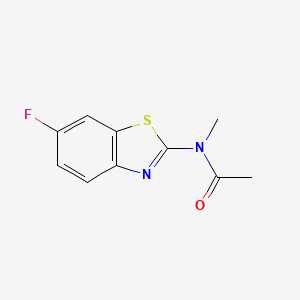
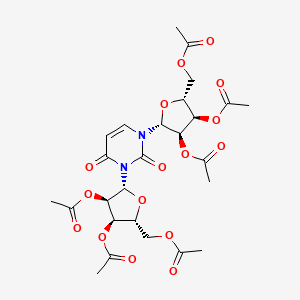

![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)
